3-AQC

5-HT3 receptor pharmacology Guinea pig ileum assay Competitive antagonism

3-AQC (CAS 201216-42-4) is a high-purity piperazinylquinoxaline 5-HT3 antagonist distinguished by ~100-fold greater potency than tropisetron in guinea pig peripheral assays (pA2 10.2) and striking species selectivity—over 260-fold less potent at rat cortical receptors (Ki >1000 nM). This unique pharmacological fingerprint makes it the gold-standard tool for dissecting 5-HT3 receptor heterogeneity, validating peripheral 5-HT3-mediated responses in non-rodent models, and serving as a negative control in rodent CNS studies. Ideal for medicinal chemistry programs targeting subtype-selective 5-HT3 modulators with minimized CNS liabilities.

Molecular Formula C20H21N5O4
Molecular Weight 395.4 g/mol
Cat. No. B1664113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AQC
Synonyms3-AQC;  3 AQC;  3AQC; 
Molecular FormulaC20H21N5O4
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyUHLVYEOCPBNJNA-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-AQC for 5-HT3 Antagonism Research: A Piperazinylquinoxaline with Species-Selective Potency


3-AQC (CAS 201216-42-4), chemically defined as 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate, is a piperazinylquinoxaline derivative that functions as a competitive antagonist at the serotonin 5-HT3 receptor [1]. It is distinguished from clinically utilized 5-HT3 antagonists by its pronounced potency in guinea pig peripheral tissue models, which is approximately 100 times greater than that of tropisetron, a characteristic that renders it a valuable tool for investigating receptor heterogeneity and species-dependent pharmacology .

Risks of Substituting 3-AQC with Clinical 5-HT3 Antagonists in Preclinical Models


3-AQC cannot be simply interchanged with in-class clinical 5-HT3 antagonists like tropisetron or ondansetron due to a striking species-dependent divergence in receptor pharmacology. While these clinical antagonists potently block 5-HT3 receptors across a range of mammalian species, 3-AQC exhibits high potency and selectivity for guinea pig peripheral receptors but is over 260-fold less potent at displacing radioligand from rat brain cortical membranes [1]. This distinct pharmacological fingerprint, defined by a >1000 nM Ki in rat cortex for 3-AQC compared to single-digit nM Ki values for tropisetron and ondansetron, means generic substitution would lead to a complete loss of target engagement in standard rodent CNS models, undermining experimental validity [1].

Quantitative Differentiation of 3-AQC: A Data-Driven Procurement Guide


3-AQC Exhibits 100-Fold Higher Potency than Tropisetron in Guinea Pig Ileum pA2 Assays

In functional assays using the isolated longitudinal muscle of guinea pig ileum with 2-methyl-5-HT as the agonist, 3-AQC (designated compound 7e) demonstrates a pA2 value of 10.2. This represents a potency advantage of approximately two orders of magnitude (roughly 100-fold) over the clinical 5-HT3 antagonist tropisetron, which was measured with a pA2 of 8.4 in the same system [1]. This difference quantifies a 63-fold increase in antagonist molar potency for 3-AQC relative to tropisetron (Δ pA2 = 1.8) [1].

5-HT3 receptor pharmacology Guinea pig ileum assay Competitive antagonism

3-AQC Demonstrates Over 260-Fold Lower CNS Binding Affinity than Ondansetron in Rat Cortex

In contrast to its high functional potency in guinea pig peripheral tissue, 3-AQC exhibits negligible affinity for rat cortical 5-HT3 receptors. In competitive radioligand binding assays using [³H]-BRL 43694 on rat cerebral cortex membranes, 3-AQC displayed a Ki value of >1000 nM. This is markedly different from ondansetron, which showed a high-affinity Ki of 0.002 nM in the same assay system [1]. The quantitative difference represents a >500,000-fold reduction in apparent affinity for 3-AQC at rat brain 5-HT3 receptors relative to ondansetron.

Radioligand binding Species-selectivity CNS penetration

3-AQC is Functionally Ineffective in Rat Bezold-Jarisch Reflex Model Unlike Tropisetron

The functional selectivity of 3-AQC is further underscored in an in vivo model of 5-HT3 receptor activation. In the rat Bezold-Jarisch reflex assay, which measures the bradycardic response to serotonin, 3-AQC showed a very high ID50 of 0.38 mg/kg (iv), indicating poor potency. For comparison, tropisetron was highly effective in blocking this reflex, with an ID50 of 0.002 mg/kg (iv) [1]. This translates to a 190-fold difference in in vivo functional potency, with tropisetron being far more efficacious.

In vivo pharmacology Bezold-Jarisch reflex Species-selectivity

Validated Application Scenarios for 3-AQC in Preclinical 5-HT3 Research


Ex Vivo Studies of Peripheral 5-HT3 Receptor Function in Guinea Pig Tissue

Leverage 3-AQC's high functional potency (pA2 of 10.2 in guinea pig ileum [1]) to isolate and characterize peripheral 5-HT3 receptor-mediated responses in isolated tissue bath preparations. Its 100-fold greater potency than tropisetron ensures complete receptor blockade at lower concentrations, reducing the risk of non-specific effects at higher doses that might occur with less potent tools [1].

Investigating Species-Dependent Receptor Pharmacology in Comparative Models

Utilize the profound species-dependent profile of 3-AQC to dissect 5-HT3 receptor heterogeneity. Its high potency in guinea pig tissues contrasts with its negligible affinity for rat cortical receptors (Ki >1000 nM [1]), providing a unique pharmacological tool to validate target engagement in non-rodent models while serving as a negative control for 5-HT3-mediated CNS effects in rodent systems [1].

Development of Selective Ligands for 5-HT3 Receptor Subtypes

3-AQC, as the representative piperazinylquinoxaline with the highest reported pA2 and most pronounced species selectivity in its class [1], serves as a structural and pharmacological benchmark for medicinal chemistry programs aiming to develop next-generation, subtype-selective 5-HT3 modulators with minimized CNS liabilities [1].

Pharmacological Validation in Guinea Pig In Vivo Peripheral Models

Given its demonstrated high functional potency in guinea pig peripheral assays, 3-AQC is the preferred tool compound for validating the role of 5-HT3 receptors in guinea pig models of gastrointestinal motility or peripheral nociception, where the use of clinical antagonists might be confounded by their broader receptor interactions or off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-AQC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.